9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate
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Overview
Description
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate is an organic compound derived from anthracene It is characterized by the presence of a methyl group, a ketone group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, known for its use in the anthraquinone process for hydrogen peroxide production.
9,10-Dihydroanthracene: A hydrogen-donor compound used in transfer hydrogenation reactions.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Uniqueness
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
57898-63-2 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(9-methyl-10-oxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C17H14O3/c1-11(18)20-17(2)14-9-5-3-7-12(14)16(19)13-8-4-6-10-15(13)17/h3-10H,1-2H3 |
InChI Key |
MZDSCYVNOZHERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
Origin of Product |
United States |
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